molecular formula C14H10O2S B1374232 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one CAS No. 1490665-95-6

1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one

Cat. No.: B1374232
CAS No.: 1490665-95-6
M. Wt: 242.29 g/mol
InChI Key: DQYZFDARYZDTHH-UHFFFAOYSA-N
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Description

1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one is an organic compound that features a unique structure combining benzothiophene and furan rings

Scientific Research Applications

1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Preparation Methods

The synthesis of 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of Benzothiophene and Furan Rings: The final step involves coupling the benzothiophene and furan rings through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.

Major products formed from these reactions include carboxylic acids, alcohols, and halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one can be compared with similar compounds such as:

    1-(Furan-2-yl)ethanone: This compound lacks the benzothiophene ring and has different electronic properties and reactivity.

    1-(Benzothiophen-2-yl)ethanone: This compound lacks the furan ring and has different applications and reactivity.

The uniqueness of this compound lies in its combined structure, which imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[5-(1-benzothiophen-5-yl)furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-9(15)12-3-4-13(16-12)10-2-5-14-11(8-10)6-7-17-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYZFDARYZDTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC3=C(C=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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